N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines an indole moiety with a quinazolinone structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazolinone derivatives also exhibit a range of pharmacological activities, making this compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Quinazolinone Moiety: The quinazolinone structure can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Coupling Reaction: The final step involves coupling the indole and quinazolinone moieties through an acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated peptide synthesizers for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Such as tryptophan and serotonin, which have significant biological activities.
Quinazolinone Derivatives: Such as methaqualone and afloqualone, known for their pharmacological effects
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its combined indole and quinazolinone structures, which may confer a broader range of biological activities compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3/c1-28-19-8-4-7-18-16(19)9-11-24(18)12-10-22-20(26)13-25-14-23-17-6-3-2-5-15(17)21(25)27/h2-9,11,14H,10,12-13H2,1H3,(H,22,26) |
InChI Key |
KTPFEEYFMHPFRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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